

# high-performance liquid chromatography (HPLC) for Periandrin V

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## Compound of Interest

Compound Name: *Periandrin V*

Cat. No.: *B126562*

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An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of **Periandrin V**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Periandrin V** is a naturally occurring triterpenoid saponin isolated from the roots of *Periandra dulcis*, a plant commonly known as Brazilian licorice. It is identified as  $3\beta$ -O-[ $\beta$ -D-xylopyranosyl-(1 $\rightarrow$ 2)- $\beta$ -D-glucuronopyranosyl]-25-al-olean-18(19)-en-30-oic acid, with the chemical formula  $C_{41}H_{62}O_{14}$ . The complex structure of **Periandrin V**, consisting of a triterpenoid aglycone and a disaccharide moiety, presents analytical challenges for its quantification and purification. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such complex natural products. This application note provides a detailed protocol for the analysis of **Periandrin V** using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be robust and suitable for routine quality control and research applications.

## Materials and Methods

### Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is recommended for optimal separation.
- Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
- Sample Preparation: **Periandrín V** standard, and samples containing **Periandrín V** (e.g., plant extracts). Syringe filters (0.45  $\mu$ m).

## Experimental Protocols

### 1. Standard Solution Preparation:

- Accurately weigh 1 mg of **Periandrín V** reference standard.
- Dissolve the standard in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
- From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase initial conditions (e.g., 10, 25, 50, 100, and 250  $\mu$ g/mL).
- Filter all standard solutions through a 0.45  $\mu$ m syringe filter before injection.

### 2. Sample Preparation (from Periandra dulcis root extract):

- Weigh 1 g of the dried and powdered root extract.
- Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant and filter it through a 0.45  $\mu$ m syringe filter prior to HPLC analysis.

### 3. HPLC Conditions:

A gradient elution is employed for the separation of **Periandrín V**.

Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 µL

## Results and Discussion

The developed RP-HPLC method provides good separation and quantification of **Periandrin V**. The addition of formic acid to the mobile phase improves the peak shape and reduces tailing by suppressing the ionization of the carboxylic acid group in the molecule. A representative chromatogram would show a well-resolved peak for **Periandrin V** at a specific retention time.

## Method Validation Data

The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following tables summarize the expected quantitative data from such a validation.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	$T \leq 2$	1.2
Theoretical Plates (N)	$N > 2000$	6500
%RSD of Retention Time	$\leq 1\%$	0.3%
%RSD of Peak Area	$\leq 2\%$	0.8%

Table 2: Linearity and Range

Concentration Range ( $\mu\text{g/mL}$ )	Regression Equation	Correlation Coefficient ( $r^2$ )
10 - 250	$y = 45.8x + 12.3$	0.9995

Table 3: Precision

Parameter	Concentration ( $\mu\text{g/mL}$ )	%RSD
Intra-day Precision	50	0.9%
Inter-day Precision	50	1.5%

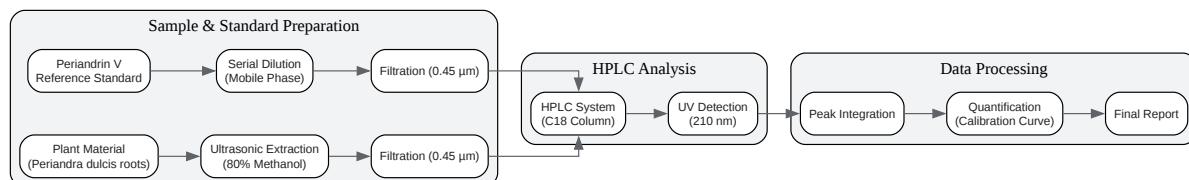
Table 4: Accuracy (Recovery)

Spiked Level	Amount Added ( $\mu\text{g/mL}$ )	Amount Found ( $\mu\text{g/mL}$ )	Recovery (%)
80%	40	39.5	98.8%
100%	50	50.8	101.6%
120%	60	59.1	98.5%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

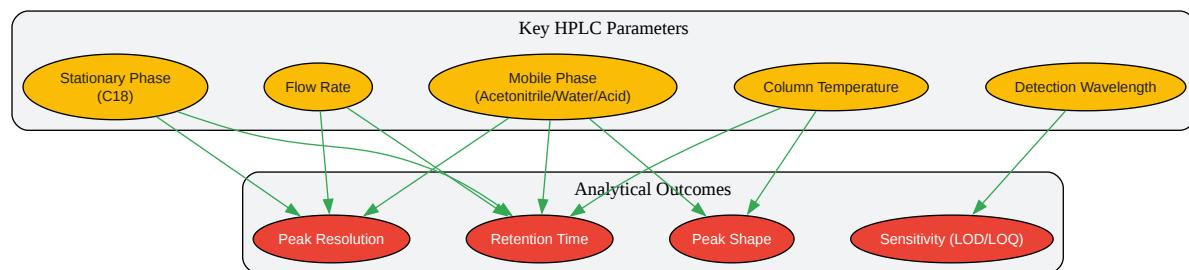
Parameter	Value ( $\mu\text{g}/\text{mL}$ )
LOD	2.5
LOQ	8.0

## Visualizations



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Caption: Experimental workflow for the HPLC analysis of **Periandrin V**.



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Caption: Key parameters influencing HPLC separation of **Periandrin V**.

## Conclusion

The reversed-phase high-performance liquid chromatography method detailed in this application note is suitable for the reliable quantification of **Periandrin V** in various samples, including plant extracts. The method is specific, accurate, precise, and linear over a practical concentration range. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of this important triterpenoid saponin. Further optimization may be required depending on the specific sample matrix and analytical instrumentation.

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